molecular formula C12H20N2O B1603008 3-[2-(Diethylamino)ethoxy]aniline CAS No. 34334-19-5

3-[2-(Diethylamino)ethoxy]aniline

Cat. No.: B1603008
CAS No.: 34334-19-5
M. Wt: 208.3 g/mol
InChI Key: MMDPMQBHVFPULC-UHFFFAOYSA-N
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Description

3-[2-(Diethylamino)ethoxy]aniline is a chemical compound with the molecular formula C12H20N2O and a molecular weight of 208.3 g/mol. It is known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a diethylamino group attached to an ethoxy group, which is further connected to an aniline ring.

Preparation Methods

The synthesis of 3-[2-(Diethylamino)ethoxy]aniline involves several steps. One common method includes the reaction of 3-nitroaniline with diethylaminoethanol in the presence of a catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

3-[2-(Diethylamino)ethoxy]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the aniline ring reacts with electrophiles. Common reagents and conditions used in these reactions vary depending on the desired product.

Scientific Research Applications

3-[2-(Diethylamino)ethoxy]aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[2-(Diethylamino)ethoxy]aniline involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

3-[2-(Diethylamino)ethoxy]aniline can be compared with other similar compounds, such as:

    3-(2-Diethylaminoethoxy)aniline Dihydrochloride: This compound is used in the preparation of 2-aminopyrimidines and as an inhibitor of the receptor for advanced glycation end products (RAGE).

    3-β-[2-(Diethylamino)ethoxy]androst-5-en-17-one:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

3-[2-(diethylamino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-3-14(4-2)8-9-15-12-7-5-6-11(13)10-12/h5-7,10H,3-4,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDPMQBHVFPULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629734
Record name 3-[2-(Diethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34334-19-5
Record name 3-[2-(Diethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-(diethylamino)ethoxy]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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